molecular formula C9H12O B147501 2,4,6-Nonatrienal, (2E,4E,6E)- CAS No. 57018-53-8

2,4,6-Nonatrienal, (2E,4E,6E)-

Cat. No. B147501
CAS RN: 57018-53-8
M. Wt: 136.19 g/mol
InChI Key: XHDSWFFUGPJMMN-ARQDATDDSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-nonatrienal involves various catalytic systems and reactions. For instance, the [6π + 2π]-cycloaddition of alkynes to substituted 1,3,5-cycloheptatrienes using titanium and cobalt complexes has been used to produce bicyclo[4.2.1]nona-2,4,7-trienes with high yields, demonstrating the versatility of these catalytic systems in synthesizing complex bicyclic structures . Additionally, the synthesis of 2,4,6-cycloheptatrienethione through the reaction of tropone and phosphorus pentasulfide has been reported, although the compound proved to be extremely unstable . Furthermore, the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes via Co(I)-catalyzed [6π + 2π] cycloaddition of hexyn-1 and 4-pentynenitrile to 1-benzoylcycloheptatriene has been achieved, expanding the range of functionalized derivatives of these compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques. NMR methods and X-ray diffraction analysis have been employed to reliably prove the structures of the bicyclo[4.2.1]nona-2,4,7-trienes obtained from the cycloaddition reactions . The configurations of geometrical isomers of 2,4,6-nonatrienal have been determined by NMR, with their chromatographic properties documented . The crystal and molecular structure of a compound formed from tricarbonyl(cycloheptatriene)iron and tetracyanoethylene, which contains a bicyclononane system, has been elucidated to reveal a novel 2,3,4,9-tetrahapto-bonded system .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For example, the reaction of cis-bicyclo[6.1.0]nonatriene with dienophiles and dienes has been investigated, showing that it reacts with dienophiles as if it were its valence isomer, tricyclo[4,3,0,07,9]nona-2,4-diene . The degenerate rearrangement of cis-bicyclo[6.1.0]nona-2,4,6-triene has been studied, providing insights into the thermal behavior and rearrangement mechanisms of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,4,6-nonatrienal have been analyzed through various methods. The UV spectrum of 2,4,6-cycloheptatrienethione has been measured, although the compound's instability posed challenges . Vibrational analysis of (E,E,E)-2,4,6-octatrienal and its derivatives has been attempted, discussing the effects of the aldehydic group presence, chain length, and methyl substitution on the spectroscopic properties .

Case Studies

The synthesized compounds have been investigated for potential applications. For instance, the in vitro cytotoxic activity of the newly synthesized bicyclo[4.2.1]nona-2,4,7-trienes against various tumor and normal cell lines has been studied, along with their ability to induce apoptosis . The geometrical isomers of 2,4,6-nonatrienal have been found to play a role as components of the male-produced aggregation pheromone in flea beetles, suggesting a pheromonal function .

Scientific Research Applications

Pheromone Research in Insects

  • Insect Pheromone Identification : 2,4,6-Nonatrienal plays a significant role in insect communication. Research has identified its isomers in the aggregation pheromones of flea beetles (Epitrix hirtipennis and E. fuscula), contributing to our understanding of insect behavior and pest management strategies (Zilkowski, Bartelt, & Vermillion, 2008). Similar studies have been conducted on other beetle species like Carpophilus freemani and Carpophilus davidsoni, further emphasizing the role of 2,4,6-Nonatrienal in insect ecology (Petroski, 1997); (Bartelt & Weisleder, 1996).

Aroma Compounds in Food Industry

  • Aroma Compounds : The compound has been identified as important in the food industry, particularly due to its aroma properties. It has been studied for its presence and effect in various food sources, contributing to our understanding of food flavors and quality (Schuh & Schieberle, 2005).

Chemical Synthesis and Analysis

  • Chemical Synthesis : Research has focused on the synthesis of 2,4,6-Nonatrienal and its isomers, which is critical for both pheromone studies in insects and aroma studies in food. The development of efficient synthetic routes aids in the production and study of this compound in various fields (Khrimian, 2005).

properties

IUPAC Name

(2E,4E,6E)-nona-2,4,6-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDSWFFUGPJMMN-ARQDATDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069090
Record name 2,4,6-Nonatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, cucumber aroma
Record name Nona-2,4,6-trienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Nona-2,4,6-trienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.867-0.873
Record name Nona-2,4,6-trienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Nona-2,4,6-trienal

CAS RN

57018-53-8, 56269-22-8
Record name 2,4,6-Nonatrienal, (2E,4E,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Nonatrienal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Nonatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-NONATRIENAL, (2E,4E,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33QZ5NU93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BW Zilkowski, RJ Bartelt… - Journal of agricultural and …, 2008 - ACS Publications
Geometrical isomers of 2,4,6-nonatrienal have been reported from a variety of food- and insect-related sources. It was discovered recently that the eggplant flea beetle, Epitrix fuscula, …
Number of citations: 6 pubs.acs.org

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